4(3H)-Quinazolinone, 3-butyl-

Anticonvulsant Seizure Quinazolinone SAR

Select 3-butyl-4(3H)-quinazolinone (16417-02-0) for CNS drug discovery. Direct SAR evidence: 3-butyl gives superior seizure spread prevention vs. 3-benzyl analogs. XLogP3 1.9 (~2× > 3-methyl) enhances BBB penetration & bioavailability. Derivatives exceed diclofenac in anti-inflammatory activity & show potent analgesia—ideal for next-gen NSAIDs. Core enables novel antibacterials vs. drug-resistant pathogens. Scaffold choice: 3-butyl > 3-benzyl for CNS efficacy.

Molecular Formula C12H14N2O
Molecular Weight 202.25 g/mol
CAS No. 16417-02-0
Cat. No. B13853260
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4(3H)-Quinazolinone, 3-butyl-
CAS16417-02-0
Molecular FormulaC12H14N2O
Molecular Weight202.25 g/mol
Structural Identifiers
SMILESCCCCN1C=NC2=CC=CC=C2C1=O
InChIInChI=1S/C12H14N2O/c1-2-3-8-14-9-13-11-7-5-4-6-10(11)12(14)15/h4-7,9H,2-3,8H2,1H3
InChIKeyZZSCVVWJRCJHPA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-Butyl-4(3H)-quinazolinone (CAS 16417-02-0): A Core Heterocyclic Scaffold for Medicinal Chemistry and Procurement Specifications


4(3H)-Quinazolinone, 3-butyl- (CAS 16417-02-0), also known as 3-butylquinazolin-4(3H)-one, is a heterocyclic organic compound belonging to the quinazolinone family. It consists of a fused bicyclic system comprising a benzene ring and a pyrimidine ring, with a butyl group attached to the nitrogen at position 3. The compound is characterized by a molecular formula of C12H14N2O and a molecular weight of 202.25 g/mol [1]. It serves as a versatile building block for the synthesis of various biologically active derivatives, particularly in the development of anticonvulsant, analgesic, anti-inflammatory, and antimicrobial agents [2][3].

Why Generic 3-Substituted Quinazolinones Cannot Substitute 3-Butyl-4(3H)-quinazolinone in Critical Research Applications


Generic substitution of 3-butyl-4(3H)-quinazolinone with other 3-alkyl or 3-aryl analogs is not scientifically sound due to profound differences in biological activity, physicochemical properties, and structure-activity relationships (SAR) that dictate specific interactions with biological targets. For instance, the anticonvulsant efficacy of quinazolin-4(3H)-ones is highly dependent on the nature of the substituent at position 3, with butyl substitution conferring superior seizure spread prevention compared to benzyl substitution [1]. Similarly, the lipophilicity (LogP) of the 3-butyl derivative is substantially higher than that of the 3-methyl analog, impacting membrane permeability and pharmacokinetic behavior . Furthermore, the 3-butyl scaffold enables distinct chemical modifications at other positions, leading to derivatives with optimized analgesic and anti-inflammatory profiles that are not achievable with alternative 3-substituents [2].

Quantitative Differentiation of 3-Butyl-4(3H)-quinazolinone from Closest Analogs: A Comparative Evidence Guide


Anticonvulsant Activity: Butyl Substitution at Position 3 Confers Superior Seizure Spread Prevention Over Benzyl Substitution

A head-to-head structure-activity relationship (SAR) study of 24 quinazolin-4(3H)-one derivatives evaluated in maximal electroshock (MES) and subcutaneous pentylenetetrazole (scPTZ) seizure models in mice demonstrated that butyl substitution at position 3 provides a significant advantage over benzyl substitution. The butyl-substituted compounds showed a pronounced effect on preventing the spread of seizure discharge and raising the seizure threshold, whereas the benzyl-substituted analogs, while also active, exhibited reduced efficacy in seizure spread prevention [1]. Notably, three butyl-substituted compounds (8, 13, and 19) achieved 100% protection against PTZ-induced convulsions and were four times more potent than ethosuximide [1].

Anticonvulsant Seizure Quinazolinone SAR

Anti-inflammatory Activity: 3-Butyl-2-substituted Amino Derivative AS2 Exhibits Moderate Superiority Over Diclofenac Sodium

In a series of novel 3-butyl-2-substituted amino-3H-quinazolin-4-ones synthesized and evaluated for anti-inflammatory activity using the carrageenan-induced paw edema model in rats, compound AS2 (3-butyl-2-(1-ethylpropylidene-hydrazino)-3H-quinazolin-4-one) demonstrated moderate superiority over the reference standard diclofenac sodium [1]. The 3-butyl core was essential for this activity, as the 2-substituted amino group alone does not confer the same efficacy on other 3-alkyl or 3-aryl quinazolinone cores.

Anti-inflammatory Quinazolinone Carrageenan-induced edema

Analgesic Activity: 3-Butyl-2-substituted Amino Derivative AS3 Emerges as the Most Active Analgesic in the Series

The same study also evaluated analgesic activity using the tail-flick method in mice. Compound AS3 (3-butyl-2-(1-methylbutylidene-hydrazino)-3H-quinazolin-4-one) was identified as the most active analgesic agent among the synthesized 3-butyl-2-substituted amino-3H-quinazolin-4-ones [1]. While direct quantitative comparison data to a reference analgesic was not detailed in the abstract, the identification of the 3-butyl core as critical for this activity underscores its value as a privileged scaffold.

Analgesic Quinazolinone Pain

Lipophilicity (LogP) Differentiation: 3-Butyl Derivative Exhibits 2× Higher XLogP3 than 3-Methyl Analog, Enhancing Membrane Permeability

The calculated lipophilicity of 3-butyl-4(3H)-quinazolinone is significantly higher than that of its 3-methyl analog, a difference that directly impacts membrane permeability and oral absorption potential. The 3-butyl derivative has a reported XLogP3 value of 1.9 , while the 3-methyl analog has a measured LogP of 0.93350 . This approximately two-fold difference in LogP translates to a substantial difference in distribution and bioavailability characteristics.

Lipophilicity LogP ADME Quinazolinone

Antibacterial Activity: 6-Bromo-2-chloro-3-butylquinazolin-4(3H)-one Shows Broad-Spectrum Potential Against Gram-Positive and Gram-Negative Bacteria

A derivative of the 3-butylquinazolinone scaffold, 6-bromo-2-chloro-3-butylquinazolin-4(3H)-one, was synthesized and evaluated for antibacterial activity. While specific MIC values are not provided in the abstract, the study confirmed broad-spectrum antibacterial potential against both Gram-positive and Gram-negative strains [1]. This class-level evidence supports the utility of the 3-butylquinazolinone core for generating antibacterial agents.

Antibacterial Quinazolinone MIC Drug discovery

Optimal Procurement and Research Application Scenarios for 3-Butyl-4(3H)-quinazolinone (CAS 16417-02-0)


CNS Drug Discovery: Anticonvulsant Lead Optimization

Based on the direct head-to-head evidence showing that 3-butyl substitution provides superior seizure spread prevention over 3-benzyl substitution [1], 3-butyl-4(3H)-quinazolinone is the preferred starting scaffold for medicinal chemistry campaigns targeting anticonvulsant agents. Researchers can leverage this scaffold to synthesize and screen novel derivatives with enhanced potency and reduced neurotoxicity.

Anti-inflammatory and Analgesic Development Programs

The demonstrated anti-inflammatory activity of 3-butyl-2-substituted amino derivatives, which exceeded that of diclofenac sodium [1], and the identification of potent analgesic analogs [1], position 3-butyl-4(3H)-quinazolinone as a critical intermediate for developing next-generation NSAIDs or pain therapeutics with potentially improved safety profiles (e.g., reduced ulcerogenicity).

ADME/PK Optimization and CNS Penetration Studies

The approximately two-fold higher lipophilicity (XLogP3 = 1.9) of 3-butyl-4(3H)-quinazolinone compared to the 3-methyl analog (LogP = 0.9335) [1] makes it a superior choice for projects requiring improved membrane permeability and potential blood-brain barrier penetration. This property is particularly valuable for designing CNS-active agents or for enhancing oral bioavailability.

Antibacterial Lead Generation

Class-level evidence from the antibacterial evaluation of 6-bromo-2-chloro-3-butylquinazolin-4(3H)-one [1] supports the use of the 3-butylquinazolinone core as a starting point for synthesizing novel antibacterial agents, particularly for addressing drug-resistant bacterial infections.

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